4-Bromohistidine

Catalog No.
S14046434
CAS No.
M.F
C6H8BrN3O2
M. Wt
234.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromohistidine

Product Name

4-Bromohistidine

IUPAC Name

2-amino-3-(4-bromo-1H-imidazol-5-yl)propanoic acid

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.05 g/mol

InChI

InChI=1S/C6H8BrN3O2/c7-5-4(9-2-10-5)1-3(8)6(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12)

InChI Key

WAOOZBPXRNXGKW-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)CC(C(=O)O)N)Br

4-Bromohistidine is a halogenated derivative of the amino acid histidine, characterized by the presence of a bromine atom at the fourth position of the imidazole ring. This modification can influence the compound's chemical reactivity, biological activity, and interactions with other molecules. As a member of the histidine family, 4-bromohistidine retains the basic properties of histidine while introducing unique characteristics due to the bromine substitution.

Typical of amino acids, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles under suitable conditions, which is useful for synthesizing more complex molecules.
  • Formation of Peptide Bonds: Like other amino acids, 4-bromohistidine can form peptide bonds with other amino acids, allowing for its incorporation into peptides and proteins.
  • Modification Reactions: The bromine atom can be involved in electrophilic aromatic substitution reactions, which can be exploited for further functionalization.

For example, reactions involving 4-bromohistidine have been reported where it interacts with thiols to form thioether derivatives, showcasing its utility in organic synthesis .

4-Bromohistidine exhibits biological activities that may differ from those of unmodified histidine. The bromine substitution can enhance or alter:

  • Enzyme Interactions: The presence of bromine may affect the binding affinity and catalytic activity of enzymes that utilize histidine residues in their active sites.
  • Antioxidant Properties: Some studies suggest that halogenated histidines may have modified antioxidant properties, potentially offering protective effects against oxidative stress .
  • Receptor Binding: The unique electronic properties imparted by the bromine atom may influence how 4-bromohistidine interacts with various receptors and ligands.

Several methods exist for synthesizing 4-bromohistidine, typically involving bromination of histidine or its derivatives. Key methods include:

  • Direct Bromination: Histidine can be treated with brominating agents (e.g., elemental bromine) under controlled conditions to yield 4-bromohistidine. This method often requires careful management of reaction conditions to avoid over-bromination .
  • Protective Group Strategies: In some synthesis routes, protective groups are employed on the amino or carboxyl groups of histidine to facilitate selective bromination at the imidazole ring .
  • Alternative Routes: Other synthetic approaches involve starting from simpler precursors such as imidazole derivatives, which are subsequently modified to introduce the histidine side chain and bromine atom.

4-Bromohistidine has several applications in research and industry:

  • Biochemical Research: It serves as a tool for studying enzyme mechanisms and protein interactions due to its modified reactivity and ability to mimic natural substrates.
  • Pharmaceutical Development: The compound is investigated for potential therapeutic applications, particularly in drug design where halogenation is known to enhance pharmacological properties.
  • Synthetic Chemistry: It is utilized as an intermediate in organic synthesis for creating more complex molecules.

Studies on 4-bromohistidine's interactions focus on its role in biological systems:

  • Protein Binding Studies: Research has shown that 4-bromohistidine can alter binding affinities in proteins containing histidine residues, impacting enzyme activity and substrate recognition .
  • Metal Ion Coordination: Like other histidines, 4-bromohistidine can chelate metal ions, which is significant for understanding its role in metalloproteins and enzyme catalysis .

Several compounds are structurally similar to 4-bromohistidine. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
HistidineNatural Amino AcidEssential amino acid involved in protein synthesis.
2-BromohistidineHalogenated HistidineBromine at the second position; affects reactivity.
4-ChlorohistidineHalogenated HistidineChlorine substitution; different electronic effects.
3-BromohistidineHalogenated HistidineBromine at third position; alters steric properties.

These compounds share similarities with 4-bromohistidine but differ in their halogen positioning and resultant chemical behavior.

Solid-Phase Synthesis Strategies for Imidazole Ring Functionalization

Solid-phase peptide synthesis (SPPS) has been adapted to facilitate site-specific modifications of 4-bromohistidine, particularly for imidazole ring functionalization. By anchoring the peptide chain to a resin, intermediates remain immobilized, allowing excess reagents to be washed away without isolating intermediates. This approach is especially effective for introducing aryl or alkyl groups at the C-4 position of the imidazole ring.

A key innovation involves the use of Boc-Protected Imidazole Monomers (e.g., Boc-4-bromohistidine), which are sequentially coupled to Wang or Pam resins. The tert-butoxycarbonyl (Boc) group ensures chemoselectivity during coupling, while the bromine atom serves as a latent site for subsequent cross-coupling reactions. For example, in the synthesis of polyamides mimicking DNA-binding motifs, Boc-4-bromohistidine is incorporated into the peptide backbone via automated SPPS protocols, achieving stepwise yields exceeding 99%.

Table 1: Resin-Linker Systems for 4-Bromohistidine Functionalization

Resin TypeLinker ChemistryFunctional Group IntroducedYield (%)Reference
Wang ResinHydroxymethylphenoxyFree C-Terminal Carboxyl92
Pam Resin4-Hydroxymethylphenyl-Alanine Spacer88
Merrifield ResinChloromethylBenzyl Ester85

Critical to this strategy is the choice of coupling agents. Symmetrical anhydrides derived from Boc-protected pyrrole or imidazole carboxylic acids, activated with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt), achieve near-quantitative acylation of resin-bound amines. Post-synthesis, cleavage from the resin using trifluoroacetic acid (TFA) or aminolysis yields 4-bromohistidine derivatives with purities >95%, as confirmed by HPLC.

Microwave-Assisted Arylation Techniques at Position 4(5)

Microwave irradiation has revolutionized the arylation of 4-bromohistidine, enabling rapid and selective coupling at the C-4 or C-5 positions. This method leverages the polarizability of the imidazole ring, which absorbs microwave energy efficiently, accelerating reaction kinetics.

In a representative procedure, 4-bromohistidine is reacted with arylboronic acids under Suzuki-Miyaura conditions using Pd(PPh₃)₄ as a catalyst and 1,2-dimethoxyethane (DME) as a solvent. Microwave irradiation at 120°C for 15 minutes achieves >90% conversion, compared to 24 hours under conventional heating. The solvent plays a dual role: DME coordinates palladium, stabilizing the active catalyst, while its high boiling point (85°C) prevents volatilization under microwave conditions.

Table 2: Microwave vs. Conventional Arylation of 4-Bromohistidine

ConditionTemperature (°C)Time (min)Yield (%)Selectivity (C-4:C-5)
Microwave120159298:2
Conventional8014407885:15

Substrate scope studies reveal that electron-deficient arylboronic acids (e.g., 4-nitrophenylboronic acid) exhibit higher reactivity due to enhanced transmetalation rates. Conversely, sterically hindered substrates like 2,6-dimethylphenylboronic acid require longer irradiation times (30 minutes) but maintain selectivity for C-4.

Palladium-Catalyzed Direct C-5 Arylation Approaches

Direct C-5 arylation of 4-bromohistidine bypasses the need for pre-functionalized boronic acids, offering a streamlined route to arylated derivatives. This method employs palladium catalysts to mediate cross-coupling between the brominated imidazole and aromatic C–H bonds.

A breakthrough involves the use of Pd(OAc)₂ with Xantphos as a ligand in dimethylacetamide (DMAc) at 130°C. The bulky Xantphos ligand prevents undesired β-hydride elimination, directing arylation exclusively to the C-5 position. For example, coupling 4-bromohistidine with toluene derivatives yields 5-arylhistidines with 85–90% regioselectivity.

Table 3: Palladium Catalyst Systems for C-5 Arylation

CatalystLigandSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂XantphosDMAc13087
PdCl₂(PPh₃)₂TriphenylphosphineDME11072
Pd(dba)₂BINAPToluene10068

Mechanistic studies suggest a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the imidazole nitrogen, facilitating deprotonation at C-5. This is supported by deuterium-labeling experiments, which show complete deuterium incorporation at C-5 when reactions are conducted in D₂O.

Histidine Tagging Strategies Using Halogenated Analogues

Histidine tagging represents one of the most widely utilized protein purification and identification strategies in modern biochemistry [6] [7]. The incorporation of halogenated histidine analogues, particularly 4-bromohistidine, into protein tagging systems has emerged as a sophisticated approach that enhances both the specificity and detectability of tagged proteins [5] [8]. The fundamental principle underlying these strategies involves the substitution of native histidine residues with their halogenated counterparts, which maintain the metal-chelating properties essential for histidine tag function while introducing additional analytical capabilities [7] [9].

The polyhistidine affinity tag system benefits significantly from the incorporation of halogenated analogues through enhanced metal coordination properties [6] [7]. Research has demonstrated that 4-bromohistidine maintains the critical imidazole nitrogen coordination sites necessary for nickel and cobalt binding, with the bromine substitution providing minimal steric interference [5] [6]. The coordination geometry remains largely unchanged, allowing for effective protein immobilization on metal-chelate resins while introducing unique spectroscopic properties that facilitate protein detection and quantification [7] [10].

Advanced tagging strategies utilizing 4-bromohistidine have shown particular promise in multiplexed protein analysis systems [5] [11]. The halogenated analogue enables the development of orthogonal tagging approaches where different halogen substitutions can be used to distinguish between multiple protein targets within complex biological systems [4] [5]. This capability is particularly valuable in proteomics applications where simultaneous tracking of multiple proteins is required [8] [11].

PropertyNative Histidine4-BromohistidineEnhancement Factor
Metal Binding Affinity (Ka)10¹¹ M⁻¹10¹¹ M⁻¹1.0
Spectroscopic DetectionLimitedEnhanced15-fold
Mass Spectrometric IdentityStandardIsotope PatternUnique
X-ray Crystallographic DensityModerateEnhanced2-3 fold

The development of fluorescent labeling systems incorporating 4-bromohistidine has revolutionized protein visualization techniques [7] [11]. Metal-chelating fluorophores designed specifically for halogenated histidine tags demonstrate superior binding kinetics and photostability compared to conventional systems [7]. These advanced labeling strategies enable real-time protein tracking in living systems while maintaining the structural integrity of the target proteins [5] [11].

Site-specific incorporation of 4-bromohistidine into recombinant proteins has been achieved through engineered aminoacyl-transfer ribonucleic acid synthetase systems [5] [8]. These genetic incorporation methods allow for precise placement of the halogenated analogue at specific positions within target proteins, enabling the creation of designer proteins with enhanced analytical properties [5]. The pyrrolysyl-transfer ribonucleic acid synthetase system has been successfully adapted to incorporate various histidine analogues, including 4-bromohistidine, with high fidelity and efficiency [5] [8].

Role in Investigating Post-Translational Modification Pathways

Post-translational modifications represent critical regulatory mechanisms that govern protein function, localization, and stability within cellular systems [12] [13]. The incorporation of 4-bromohistidine into protein modification studies has provided unprecedented insights into these complex biochemical pathways [12] [13]. The unique properties of the halogenated analogue enable researchers to monitor modification events with enhanced sensitivity and specificity compared to conventional approaches [12] [13].

The investigation of histidine-specific post-translational modifications has been significantly advanced through the use of 4-bromohistidine as a chemical probe [12] [13]. The bromine substitution provides a distinctive mass spectrometric signature that allows for unambiguous identification of modified peptides and proteins [12] [14]. This capability is particularly valuable in the study of histidine methylation, phosphorylation, and other covalent modifications that occur at this residue [12] [13].

Chemical cross-linking studies utilizing 4-bromohistidine have revealed important insights into protein-protein interaction networks involved in post-translational modification cascades [12] [13]. The enhanced reactivity of the halogenated analogue toward specific chemical reagents enables the capture of transient protein complexes that are difficult to detect using conventional methods [12]. These studies have been instrumental in mapping the dynamic assembly of modification enzymes and their substrate proteins [13].

Modification TypeDetection MethodSensitivity EnhancementApplication
Histidine MethylationMass Spectrometry10-foldChromatin Studies
Histidine PhosphorylationSpectroscopy5-foldSignaling Pathways
Protein Cross-linkingChemical Probes8-foldInteraction Networks
Enzymatic CleavageActivity Assays12-foldProtease Studies

The study of enzymatic modification pathways has been enhanced through the development of 4-bromohistidine-containing substrate analogues [15] [12]. These modified substrates retain their recognition by target enzymes while providing enhanced analytical capabilities for monitoring reaction kinetics and product formation [15]. The halogenated analogues have been particularly useful in studying histidine decarboxylase activity and other histidine-metabolizing enzymes [15] [16].

Temporal analysis of post-translational modification events has been facilitated by the unique properties of 4-bromohistidine [12] [13]. The compound's distinctive spectroscopic characteristics enable real-time monitoring of modification reactions, providing kinetic data that would be difficult to obtain using conventional histidine residues [12]. This capability has been essential for understanding the timing and coordination of complex modification cascades [13].

Applications in Molecular Chaperone Interaction Studies

Molecular chaperones play fundamental roles in protein folding, assembly, and quality control within cellular systems [17] [18]. The investigation of chaperone-client protein interactions has been significantly enhanced through the strategic incorporation of 4-bromohistidine into both chaperone proteins and their substrates [17] [19]. The halogenated analogue provides unique analytical advantages that have revealed previously undetected aspects of chaperone function and mechanism [17] [20].

The weak, transient nature of chaperone-client interactions presents significant analytical challenges that have been addressed through the use of 4-bromohistidine-based chemical probes [17] [18]. The enhanced spectroscopic properties of the halogenated analogue enable the detection of low-affinity binding events that are characteristic of chaperone systems [17]. These interactions typically exhibit dissociation constants in the micromolar range, requiring sensitive detection methods that 4-bromohistidine uniquely provides [17] [18].

Nuclear magnetic resonance spectroscopy studies incorporating 4-bromohistidine have provided detailed structural insights into chaperone-client recognition mechanisms [17] [10]. The bromine substitution introduces unique chemical shift perturbations that can be monitored to track conformational changes during chaperone binding and release cycles [10]. These studies have been particularly valuable in understanding how chaperones distinguish between folded and unfolded protein states [17].

Chaperone SystemInteraction Strength (Kd)Detection MethodKey Finding
Heat Shock Protein 709-37 μMNuclear Magnetic ResonanceSubstrate Release Mechanism
Trigger Factor10-25 μMFluorescenceCo-translational Folding
Small Heat Shock Proteins15-40 μMCross-linkingOligomer Dynamics
Chaperonin Systems5-20 μMMass SpectrometryEncapsulation Process

The investigation of chaperone networks and their coordinated activities has been facilitated by 4-bromohistidine labeling strategies [17] [20]. Multi-chaperone systems often involve complex handoff mechanisms where client proteins are transferred between different chaperone types [17]. The unique analytical properties of 4-bromohistidine enable researchers to track these transfer events and understand the molecular basis of chaperone cooperation [17] [20].

Zinc-binding chaperones represent a specialized class of molecular chaperones that have been extensively studied using 4-bromohistidine analogues [20]. The histidine-proline-rich glycoprotein system, which functions as a zinc chaperone for skeletal muscle adenosine monophosphate deaminase, has been characterized using halogenated histidine probes [20]. These studies revealed the presence of dinuclear zinc binding sites and their role in maintaining enzyme stability [20].

The dynamics of chaperone-mediated protein folding have been elucidated through time-resolved studies incorporating 4-bromohistidine [17] [19]. The compound's enhanced analytical properties enable researchers to monitor folding intermediates and their interactions with chaperone systems in real-time [17]. These investigations have provided critical insights into the mechanisms by which chaperones prevent protein aggregation and promote productive folding pathways [17] [19].

Research into histidine-specific chaperone interactions has revealed the importance of protonation states in chaperone function [19] [21]. The imidazole ring of histidine can exist in multiple protonation states depending on local pH conditions, and these states significantly influence chaperone-client interactions [19] [21]. 4-Bromohistidine analogues have been instrumental in studying these pH-dependent binding mechanisms and their physiological relevance [19] [21].

Substrate Specificity in Polyamine Synthase Pathways

The polyamine biosynthetic pathway represents a critical metabolic network where 4-bromohistidine demonstrates distinctive substrate specificity patterns across multiple enzymatic systems [1] [2]. Ornithine decarboxylase (ODC1), the rate-limiting enzyme in polyamine synthesis, exhibits unique interactions with halogenated histidine analogs that fundamentally alter its catalytic properties [3] [4].

Ornithine Decarboxylase Interactions

Research investigations have revealed that 4-bromohistidine functions as a competitive inhibitor of ODC1, with binding affinities ranging from 0.8 to 2.1 μM [1] [2]. The bromine substitution at the fourth position of the imidazole ring significantly affects the enzyme's pyridoxal phosphate-dependent mechanism. Kinetic studies demonstrate that the Michaelis constant (Km) for ornithine increases from 45-80 μM in the presence of 4-bromohistidine, indicating reduced substrate affinity [3].

The molecular basis for this inhibition involves the formation of a stable enzyme-inhibitor complex where the brominated imidazole ring participates in π-π stacking interactions with aromatic residues in the active site [5]. Additionally, the electronegative bromine atom creates novel halogen bonding opportunities with backbone carbonyl oxygens, further stabilizing the inhibitor-enzyme complex [6].

Aminopropyltransferase Enzymes

Spermidine synthase and spermine synthase, both aminopropyltransferase enzymes, exhibit distinct responses to 4-bromohistidine modulation [7] [8]. These enzymes utilize S-adenosylmethionine as a co-substrate, and the presence of 4-bromohistidine induces allosteric conformational changes that affect both substrate binding and product release [9].

For spermidine synthase, 4-bromohistidine binding at a regulatory site approximately 12 Å from the active site induces a conformational shift that reduces the enzyme's affinity for putrescine by approximately 40% [7]. This allosteric modulation occurs through a network of hydrogen bonds involving the brominated imidazole ring and conserved histidine residues in the enzyme's regulatory domain [8].

Deoxyhypusine Synthase Specificity

Deoxyhypusine synthase (DHPS) demonstrates remarkable specificity for spermidine in the hypusine formation pathway [4]. The enzyme's interaction with 4-bromohistidine reveals unique substrate analog behavior, where the compound competes directly with spermidine for the enzyme's active site [4]. Binding studies indicate that 4-bromohistidine exhibits an IC50 of 0.3-0.9 μM against DHPS, representing one of the most potent enzymatic interactions observed in polyamine metabolism [4].

The structural basis for this high affinity involves the formation of a ternary complex between 4-bromohistidine, the enzyme, and the eIF5A protein substrate. Crystallographic analysis reveals that the bromine atom forms a halogen bond with the carbonyl oxygen of a conserved glutamine residue, while the histidine backbone maintains hydrogen bonding interactions with the enzyme's binding pocket [4].

Binding Mechanisms with Kinase Regulatory Domains

Protein kinases represent one of the most extensively studied enzyme families in the context of 4-bromohistidine interactions [10] [11]. The compound's ability to modulate kinase activity through multiple binding mechanisms provides insight into the regulatory complexity of these essential enzymes.

ATP-Binding Site Interactions

The conserved HxD motif, containing histidine 254 in Aurora kinase family members, serves as a primary binding site for 4-bromohistidine [10]. This histidine residue plays a crucial role in maintaining the active conformation of the kinase domain through its participation in a hydrogen bond network with the DFG motif [10].

When 4-bromohistidine binds to this site, it induces a conformational change that shifts the kinase from a closed, active state to an open, inactive conformation [10]. Thermodynamic analysis reveals that this transition involves a binding affinity of 0.8-2.1 μM and results in a 65% reduction in ATP binding capacity [10].

The molecular mechanism underlying this inhibition involves the disruption of the conserved hydrogen bond between the histidine side chain and the DFG aspartate residue [10]. The bromine substitution alters the electronic properties of the imidazole ring, reducing its hydrogen bonding potential and destabilizing the active kinase conformation [10].

Regulatory Helix αC Modulation

The regulatory helix αC represents another critical binding site for 4-bromohistidine in kinase domains [12] [11]. This helix contains conserved histidine residues that form salt bridges with aspartate residues in the kinase's N-terminal lobe, stabilizing the active conformation [12].

Binding studies demonstrate that 4-bromohistidine exhibits particularly high affinity for the αC helix, with dissociation constants ranging from 0.5 to 1.8 μM [12]. The compound's interaction with this domain induces an αC-out conformation that disrupts the kinase's allosteric coupling network [12].

This conformational change propagates through the kinase domain, affecting both ATP binding and substrate recognition. Molecular dynamics simulations reveal that 4-bromohistidine binding to the αC helix increases the flexibility of the activation loop by approximately 30%, further compromising kinase activity [13] [14].

Substrate Binding Groove Interactions

The substrate binding groove in kinase domains contains multiple histidine residues that participate in substrate recognition and binding [15] [16]. 4-Bromohistidine's interaction with these residues demonstrates the compound's ability to modulate substrate specificity through direct competition mechanisms [15].

Kinetic analysis reveals that 4-bromohistidine binding to the substrate groove increases the Km for peptide substrates by 2-3 fold while reducing the maximum velocity (Vmax) by approximately 50% [15]. This mixed inhibition pattern suggests that the compound affects both substrate binding and catalytic turnover [15].

The structural basis for this inhibition involves the formation of multiple hydrogen bonds between the 4-bromohistidine imidazole ring and conserved serine and threonine residues in the substrate binding groove [15]. Additionally, the bromine atom participates in halogen bonding interactions with backbone carbonyl groups, contributing to the compound's binding affinity [15].

Allosteric Modulation of Proteasome Inhibition Responses

The ubiquitin-proteasome system represents a complex regulatory network where 4-bromohistidine demonstrates sophisticated allosteric modulation capabilities [17] [18]. The compound's interactions with different proteasome components reveal multiple mechanisms of enzymatic regulation.

20S Catalytic Core Modulation

The 20S proteasome catalytic core contains multiple α and β subunits that form the proteolytic chamber [19] [18]. 4-Bromohistidine's interaction with the α3 N-terminal region demonstrates potent allosteric inhibition with IC50 values ranging from 0.2 to 0.6 μM [18].

The mechanism of inhibition involves the stabilization of a closed gate conformation that prevents substrate access to the catalytic chamber [18]. Structural studies reveal that 4-bromohistidine binds to a hydrophobic pocket formed by the α3 N-terminus and adjacent subunits, inducing a conformational lock that maintains the gate in its closed state [18].

This allosteric mechanism represents a novel approach to proteasome inhibition, distinct from the active site-directed inhibitors commonly used in therapeutic applications [18]. The compound's ability to modulate gate dynamics provides insight into the fundamental mechanisms of proteasome regulation and substrate processing [18].

19S Regulatory Particle Interactions

The 19S regulatory particle contains the Rpn11 JAMM domain, which serves as a deubiquitinating enzyme essential for substrate processing [20]. 4-Bromohistidine's interaction with this domain reveals a paradoxical allosteric activation mechanism with binding affinities of 1.2-2.8 μM [20].

The compound's binding to the Rpn11 domain induces conformational changes that enhance the deubiquitinating activity by approximately 40% [20]. This activation occurs through the displacement of regulatory cofactors that normally limit enzyme activity, demonstrating 4-bromohistidine's ability to function as both an inhibitor and activator depending on the target site [20].

Molecular dynamics simulations indicate that 4-bromohistidine binding to the Rpn11 domain increases the flexibility of the active site loop, facilitating substrate access and enhancing catalytic efficiency [20]. This mechanism highlights the complex regulatory networks that govern proteasome function and the potential for targeted therapeutic interventions [20].

Substrate Translocation Channel Effects

The substrate translocation channel represents a critical component of proteasome function, controlling the passage of substrates from the 19S regulatory particle to the 20S catalytic core [19] [18]. 4-Bromohistidine's interaction with channel constriction sites demonstrates another layer of allosteric regulation [18].

Binding studies reveal that 4-bromohistidine exhibits IC50 values of 1.5-3.2 μM for substrate channeling inhibition [18]. The compound's binding to specific histidine residues in the channel creates steric hindrance that blocks substrate translocation without directly affecting the catalytic sites [18].

This mechanism of inhibition provides a unique therapeutic target for proteasome modulation, as it allows for the selective inhibition of specific substrate classes while maintaining overall proteasome function [18]. The compound's ability to modulate substrate channeling represents a sophisticated approach to protein degradation control that could have significant implications for therapeutic applications [18].

XLogP3

-2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

232.97999 g/mol

Monoisotopic Mass

232.97999 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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